molecular formula C13H10N2O6 B5131208 2-Methoxy-5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]benzoic acid

2-Methoxy-5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]benzoic acid

Cat. No.: B5131208
M. Wt: 290.23 g/mol
InChI Key: JXDNVFNPHJFWDU-UHFFFAOYSA-N
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Description

2-Methoxy-5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]benzoic acid is a complex organic compound with a unique structure that combines a methoxybenzoic acid moiety with a trioxo-diazinan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]benzoic acid typically involves the reaction of 2-methoxybenzoic acid with a diazinan derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product. The exact reaction conditions, including the choice of solvent and catalyst, can vary depending on the specific synthetic route employed.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The methoxy and diazinan groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various halogenating agents, acids, or bases can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Methoxy-5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzoic acid: A simpler compound with similar structural features but lacking the diazinan ring.

    5-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]benzoic acid: Similar structure but without the methoxy group.

Uniqueness

2-Methoxy-5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]benzoic acid is unique due to the combination of the methoxybenzoic acid moiety and the trioxo-diazinan ring. This unique structure imparts specific chemical and biological properties that are not observed in the simpler analogs.

Properties

IUPAC Name

2-methoxy-5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O6/c1-21-9-3-2-6(4-7(9)12(18)19)5-8-10(16)14-13(20)15-11(8)17/h2-5H,1H3,(H,18,19)(H2,14,15,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDNVFNPHJFWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)NC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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